(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a fluorophenylsulfonyl group, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and bromination. One common method involves the following steps:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- (2-Iodophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- (2-Methylphenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3S/c19-17-6-2-1-5-16(17)18(22)21-11-3-4-15(12-21)25(23,24)14-9-7-13(20)8-10-14/h1-2,5-10,15H,3-4,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUDNXVPIDILPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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